Gastrin-Releasing Peptide, human
Description
Historical Discovery and Nomenclature
The discovery of gastrin-releasing peptide emerged from investigations into the bombesin family of peptides, which were initially isolated from amphibian skin secretions. Bombesin itself was first identified as a putative antibacterial peptide from the European fire-bellied toad, Bombina bombina, and demonstrated potent bioactivity in mammalian nervous systems. The nomenclature "gastrin-releasing peptide" derives from its primary identified function of stimulating gastrin release from gastric G cells, though subsequent research has revealed far more complex roles for this molecule.
Following the initial characterization of bombesin, researchers identified two related mammalian peptides: gastrin-releasing peptide (GRP) and neuromedin B (NMB). GRP was originally isolated from porcine stomach tissue as what was believed to be the mammalian equivalent of bombesin. However, recent phylogenetic analyses have fundamentally challenged this assumption, demonstrating that GRP is not simply a mammalian counterpart of bombesin but rather represents a distinct evolutionary lineage.
The historical context of GRP discovery has led to considerable confusion in the literature regarding the evolutionary relationships between these peptides. Early comparative studies showed that bombesin and porcine GRP shared a common C-terminal decapeptide fragment and exhibited similar bioactivity profiles, leading to the assumption that they were orthologous molecules. This assumption persisted for decades until sophisticated phylogenetic and synteny analyses revealed the true evolutionary relationships within this peptide family.
Biological Classification within the Bombesin Family
The bombesin-like peptides comprise a large family of regulatory molecules that were initially isolated from amphibian skin, where they function to stimulate smooth muscle contraction. Current taxonomic classification divides these peptides into distinct evolutionary lineages that reflect their true phylogenetic relationships rather than their functional similarities.
Within the broader bombesin-like peptide family, three major subfamilies have been identified in amphibians: the Bombesin group (including bombesin and alytesin), the Ranatensin group (including ranatensins, litorin, and Rohdei litorin), and the Phyllolitorin group (including Leu8- and Phe8-phyllolitorins). In mammals and birds, two primary categories exist: gastrin-releasing peptide (GRP) and neuromedin B (NMB).
Recent phylogenetic analyses using comprehensive genomic databases have revealed that the GRP system is widely conserved among vertebrates, while the NMB/bombesin system has undergone significant diversification in certain lineages, particularly among frog species. These studies demonstrate that GRP represents an ancient vertebrate peptide system that evolved independently from the amphibian bombesin lineage, challenging the long-held belief that GRP was simply the mammalian version of bombesin.
The evolutionary analysis shows that bombesin and NMB are orthologous molecules, with bombesin representing a specialized form of NMB that evolved specifically in the frog lineage. This specialization appears to have occurred through sequence divergence while maintaining synteny of surrounding genomic regions. In contrast, GRP represents a separate evolutionary branch that has been conserved across vertebrate species, suggesting fundamental importance in vertebrate physiology.
Properties
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBCCFNQJQKCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H204N38O31S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631217 | |
| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2859.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93755-85-2 | |
| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fmoc/tBu Strategy for Linear Sequence Assembly
The synthesis of GRP predominantly employs SPPS using the Fmoc (fluorenylmethyloxycarbonyl)/tBu (tert-butyl) strategy, which ensures precise control over amino acid coupling and side-chain protection. The process begins with a Rink Amide 4-Methylbenzhydrylamine (MBHA) resin, which provides a stable amide bond for C-terminal anchoring. Each amino acid is sequentially coupled using a 4-fold molar excess of Fmoc-protected residues, activated by N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in dimethylformamide (DMF). For example, the synthesis of [D-Phe⁶]BBN(6-14)—a GRP analogue—required 12 coupling cycles, with Fmoc deprotection achieved via 20% piperidine in DMF. Critical challenges include avoiding aspartimide formation at residues 11–14 and ensuring complete deprotection of acid-labile groups (e.g., trityl for histidine).
Side-Chain Deprotection and Cleavage
Following chain assembly, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail (TFA:triisopropylsilane:H₂O, 96:2:2) for 6 hours. This step simultaneously removes side-chain protecting groups (e.g., tBu for serine, trityl for histidine) and liberates the crude peptide from the resin. For GRP analogues containing oxidation-prone residues (e.g., methionine), scavengers like ethanedithiol are added to prevent side reactions. Post-cleavage, the peptide is precipitated in cold diethyl ether and lyophilized, yielding a crude product with ~60–70% purity.
Purification and Refolding Techniques
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC remains the gold standard for GRP purification, leveraging hydrophobic interactions between the peptide and a C18 stationary phase. A gradient elution of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) is typically employed. For instance, [D-Phe⁶]BBN(6-14) was purified using a 35–65% acetonitrile gradient over 20 minutes, achieving >95% purity. Critical parameters include:
| Parameter | Optimal Condition | Impact on Purity |
|---|---|---|
| Column Temperature | 25°C | Reduces peak broadening |
| Flow Rate | 15 mL/min (prep) | Balances resolution/speed |
| Gradient Slope | 1.5% B/min | Minimizes co-elution |
SP3 Protocol for Enhanced Recovery
The SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) method, optimized for hair-derived proteins, has been adapted for GRP purification. This technique uses hydrophilic magnetic beads to capture peptides in 70% ethanol, effectively removing detergents (e.g., lithium dodecyl sulfate) that interfere with MS analysis. When applied to GRP, SP3 increased sequence coverage to 90% for keratin-associated proteins, suggesting utility for GRP isoforms.
Analytical Characterization of GRP
Mass Spectrometric Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI)-MS are routinely used to confirm GRP's molecular weight (MW: 2850.2 Da) and detect post-translational modifications. For example, a recent study identified GRP oxidation (Δm/z +16) in 15% of batches stored under ambient conditions. High-resolution MS (HRMS) with a Q-Exactive HF-X Orbitrap achieved <5 ppm mass accuracy, enabling discrimination between GRP and its desamido variants.
Immunoassays for Bioactivity Assessment
The Human Pro-Gastrin-releasing Peptide DuoSet ELISA (R&D Systems) quantifies GRP in biological matrices with a detection limit of 15.6 pg/mL. This sandwich assay employs a biotinylated detection antibody and streptavidin-HRP, producing a colorimetric signal proportional to GRP concentration. Cross-reactivity studies show <0.5% interference from neuromedin C, affirming its specificity.
Applications in Targeted Drug Delivery
Peptide-Drug Conjugates (PDCs)
GRP's high affinity for the gastrin-releasing peptide receptor (GRPR), overexpressed in prostate and breast cancers, has spurred PDC development. Conjugates like [¹⁸F]MeTz-PEG₂-RM26 integrate GRP analogues with cytotoxic agents (e.g., daunorubicin) via cathepsin B-cleavable linkers (GFLG or LRRY). In vitro, these PDCs exhibit IC₅₀ values of 2–5 nM against GRPR⁺ cell lines, with 90% receptor-mediated uptake.
Radiolabeling for Diagnostic Imaging
Recent advances in GRP radiolabeling include the synthesis of [¹⁸F]Py-TFP, a prosthetic group for site-specific ¹⁸F incorporation. The three-step process—fluorination, tetrazine conjugation, and inverse electron-demand Diels-Alder (IEDDA) reaction—achieves molar activities of 3.5–4.3 GBq/µmol, suitable for positron emission tomography (PET) .
Chemical Reactions Analysis
Types of Reactions: Gastrin releasing peptide undergoes various chemical reactions, including:
Substitution: Amino acid residues in gastrin releasing peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing gastrin releasing peptide.
Reduction: Reduced gastrin releasing peptide with free thiols.
Substitution: Mutant gastrin releasing peptide with altered amino acid sequence.
Scientific Research Applications
Cancer Diagnosis and Treatment
Gastrin-Releasing Peptide Receptor Imaging
The gastrin-releasing peptide receptor (GRPR) is overexpressed in various cancers, including prostate, breast, and neuroendocrine tumors. This characteristic makes GRPR a promising target for imaging and therapeutic interventions:
- Prostate Cancer : GRPR has been identified as a potential biomarker for prostate cancer diagnosis and treatment. Studies have shown that GRPR is highly expressed in prostate cancer tissues, making it a target for radionuclide-targeted therapies. The integration of GRPR antagonists with imaging techniques enhances the detection of low-grade tumors and provides prognostic information regarding disease progression .
- Breast Cancer : Research indicates that GRPR is also significantly overexpressed in breast cancer. Imaging studies using radiolabeled GRPR antagonists have demonstrated high uptake in breast carcinoma tissues, suggesting their utility as diagnostic tools and therapeutic agents .
- Neuroendocrine Tumors : GRP-like molecules have been found in neuroendocrine tumors of the lung and gastrointestinal tract. Immunohistochemical studies have shown intense GRP immunoreactivity in these tumors, indicating that GRP can serve as a marker for neuroendocrine differentiation .
Physiological Functions
Role in Gastrointestinal Function
GRP plays a crucial role in regulating gastric functions. It stimulates the release of gastrin, which is vital for gastric acid secretion and digestive processes. Additionally, GRP influences enteric motor function, contributing to gastrointestinal motility .
Neurophysiological Implications
In the central nervous system (CNS), GRP has been implicated in modulating various neurophysiological processes, including pain perception and itch response. Studies suggest that GRPR antagonists may serve as effective antipruritics by modulating itch pathways mediated by GRP .
Case Studies and Research Findings
Mechanism of Action
Gastrin releasing peptide exerts its effects by binding to the gastrin releasing peptide receptor, a G protein-coupled receptor. Upon binding, the receptor activates the Gq protein, leading to the activation of phospholipase C and the production of inositol trisphosphate and diacylglycerol . These second messengers trigger the release of calcium ions from intracellular stores, resulting in various cellular responses, including the release of gastrin from G cells and the contraction of smooth muscle cells .
Comparison with Similar Compounds
Structural Comparisons
Bombesin (BBN)
- Structure: 14-amino acid peptide with a conserved C-terminal region (Trp-Ala-Val-Gly-His-Leu-Met-NH2) critical for receptor binding .
- Relation to GRP: BBN shares 9 C-terminal residues with GRP, enabling cross-reactivity with GRPR .
- Clinical Relevance : BBN derivatives are widely used in cancer imaging due to their high affinity for GRPR. For example, Re(I)-BBN conjugates target GRPR-overexpressing prostate cancer cells .
Neuromedin C (GRP-(18-27))
- Structure: A 10-amino acid C-terminal fragment of GRP generated via proteolytic cleavage .
- Function : Binds to GRPR with comparable affinity to full-length GRP but may exhibit distinct signaling profiles due to truncated structure .
Other Related Peptides
- Prolactin-Releasing Peptide (PrRP) : Structurally distinct from GRP but shares overlapping roles in metabolic regulation (e.g., anti-obesity effects) .
Receptor Affinity and Signaling
Notes:
- BBN exhibits higher affinity for GRPR than GRP itself, making it preferred for diagnostic probes .
- Synthetic antagonists like RM26 and RM2 show enhanced specificity and stability compared to endogenous peptides .
Functional and Clinical Differences
Cancer Targeting
- GRP vs. BBN : BBN derivatives are more commonly used in imaging (e.g., <sup>68</sup>Ga-labeled BBN) due to superior receptor binding . GRP, however, is studied for its autocrine role in tumor growth .
Appetite Regulation
- GRP suppresses food intake via GRPR in the hypothalamus, a mechanism absent in GRPR-deficient mice . In contrast, α-MSH regulates appetite through melanocortin receptors, independent of GRPR .
Receptor Expression Profiles
Biological Activity
Gastrin-releasing peptide (GRP), a neuropeptide encoded by the GRP gene, plays a crucial role in various physiological and pathophysiological processes in humans. This article explores the biological activity of GRP, its mechanisms of action, clinical significance, and relevant research findings.
Overview of Gastrin-Releasing Peptide
Gastrin-releasing peptide (GRP) is primarily known for stimulating the release of gastrin from G cells in the stomach, which subsequently regulates gastric acid secretion and enteric motor function. GRP is a 27-amino acid peptide derived from a larger precursor, preproGRP, which undergoes proteolytic processing to yield biologically active forms .
Key Functions
- Gastric Function : GRP stimulates gastrin release, enhancing gastric acid secretion and promoting digestive processes.
- Neurotransmission : It acts as a neurotransmitter in the central nervous system, influencing circadian rhythms and stress responses .
- Cell Proliferation : GRP has been identified as a potent mitogen for various tumors, including those of the lung and colon .
The biological activity of GRP is mediated through specific receptors, primarily the gastrin-releasing peptide receptor (GRP-R). Upon binding to GRP-R, GRP activates intracellular signaling pathways that lead to physiological responses such as hormone release and cell proliferation. The complexity of GRP's effects is illustrated by its ability to stimulate somatostatin release while inhibiting histamine secretion, suggesting a multifaceted role in gastric physiology .
Clinical Significance
GRP has been implicated in several pathological conditions:
- Cancer : Elevated levels of GRP have been associated with various cancers, including lung, colon, and prostate cancers. Its role as a growth factor makes it a potential target for therapeutic interventions .
- Gastrointestinal Disorders : Abnormal GRP signaling may contribute to conditions like gastritis and peptic ulcers due to its influence on gastric acid secretion .
- Neurological Disorders : Given its involvement in neurotransmission, dysregulation of GRP may be linked to stress-related disorders and circadian rhythm disruptions .
Table 1: Summary of Key Research Findings on GRP
Case Studies
- Study on Gastric Acid Secretion : A study demonstrated that antagonists of GRP inhibit acid secretion without affecting plasma gastrin levels, indicating that GRP may regulate gastric functions independently of gastrin release .
- Cancer Research : In clinical trials involving patients with small cell lung cancer, elevated levels of proGRP were correlated with tumor burden and response to treatment, suggesting its utility as a biomarker for disease progression .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
